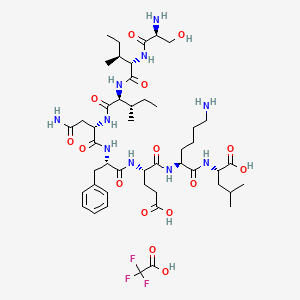
OVA肽(257-264)(TFA)
描述
OVA 257-264, also known as SIINFEKL, is a class I (Kb)-restricted peptide epitope of ovalbumin (OVA), presented by the class I major histocompatibility complex (MHC) molecule, H-2Kb . It has been demonstrated that OVA 257-264 peptides can be used to detect a strong CD8+ cytolytic T cell response .
Molecular Structure Analysis
The chemical formula of OVA Peptide (257-264) (TFA) is C45H74N10O13 . It’s an octameric peptide from ovalbumin presented by the class I MHC molecule, H-2Kb .Physical and Chemical Properties Analysis
OVA 257-264 has a molecular weight of 963.2 g/mol . It is soluble at 1 mg/ml in water . It is shipped at room temperature and should be stored at -20°C upon receipt . It is hygroscopic and light sensitive .科学研究应用
T细胞受体相互作用:OVA肽(257-264)(TFA)被卵白蛋白特异性,Kb限制性T细胞识别。该肽的序列与等位基因特异性肽结合基序一致,并参与TCR相互作用,特别是与262位上的谷氨酸残基相互作用,该残基与TCRα链相互作用(Carbone等人,1992)。
在MHC I类呈递中的作用:已经发现该肽可以与MHC I类分子结合,影响细胞毒性T细胞的反应。研究表明,某些肽,包括OVA 257-264,对MHC I类具有结合亲和力,在免疫反应中起着至关重要的作用(Lipford等人,1993)。
T细胞表位诱导差异:研究表明,不同形式的OVA,例如纯OVA或脂质体偶联的OVA,会导致T细胞表位的差异诱导。这表明化学偶联和抗原加工在免疫反应中的作用(Taneichi等人,2006)。
与生物合成肽的组装:研究还观察了MHC I类分子与生物合成肽(包括Ova(257-264))在昆虫细胞中的组装,突出了I类肽复合物在脊椎动物细胞中的组装效率(Deng等人,1998)。
对CD8+ T细胞免疫优势的影响:该肽对MHC的亲和力影响了体内启动的CD8+ T细胞的表型。研究表明,肽与MHC I类的不同结合亲和力会影响所得CD8+ T细胞的表型,证明了MHC结合亲和力在免疫反应中的作用(Ma & Kapp,2001)。
肽递送和免疫反应:研究探索了使用Antennapedia转导序列来增强OVA(257-264)的经皮递送,表明这可以通过增强皮肤屏障的渗透来增加抗肿瘤免疫(Schutze-Redelmeier等人,2004)。
作用机制
未来方向
OVA 257-264 can form a stable hydrogel and stimulate an immune response . It has been used to test new adjuvants in immunotherapeutic vaccine development . It can also be used for Enzyme-Linked ImmunoSpot (ELISPOT) assay at a working concentration of 10 μg/ml .
Relevant Papers One paper mentioned in the search results discusses how the OVA Peptide (257-264) epitope is presented with a differential dependence on the TAP transporter depending on the protein context of the OVA epitope . Another paper discusses the use of OVA 257-264 in the context of molecular cell biology . Further details would require access to the full text of these papers.
属性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCWCULSHVYBQ-VPZPQSBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75F3N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







